8-Bromo-1,6-naphthyridin-4-ol

Catalog No.
S14054511
CAS No.
M.F
C8H5BrN2O
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-1,6-naphthyridin-4-ol

Product Name

8-Bromo-1,6-naphthyridin-4-ol

IUPAC Name

8-bromo-1H-1,6-naphthyridin-4-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

UCHKPPXKWFYBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)Br

8-Bromo-1,6-naphthyridin-4-ol (which exists in equilibrium with its tautomer, 8-bromo-1,6-naphthyridin-4(1H)-one) is a highly versatile, bifunctional heterocyclic building block utilized primarily in advanced medicinal chemistry and agrochemical synthesis. The compound features an electron-deficient 1,6-naphthyridine core that serves as a superior bioisostere for quinolines, offering enhanced aqueous solubility and additional hydrogen-bond acceptor capacity [1]. From a procurement perspective, its value lies in the orthogonal reactivity of its two functional groups: the C8-bromine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C4-hydroxyl group can be readily converted into a triflate or chloride for sequential derivatization, or used directly in etherification [2]. This pre-installed regiochemistry makes it a critical starting material for synthesizing complex multi-substituted heteroaromatics without the need for harsh, unselective late-stage halogenation.

Research Fit

Cross-coupling derivatization: 8-bromo handle enables direct Pd-catalyzed library synthesis for SAR exploration.
Regioisomeric specificity: 1,6-naphthyridine core provides distinct scaffold geometry for target engagement studies.
Dual-functionalization scaffold: 8-Br and 4-OH handles support parallel medicinal chemistry from a single building block.

Substituting 8-bromo-1,6-naphthyridin-4-ol with its unbrominated parent (1,6-naphthyridin-4-ol) or its chloro-analog introduces severe process inefficiencies that negate any upfront cost savings. Using the unbrominated precursor forces chemists to perform electrophilic bromination on an electron-deficient, deactivated ring system, which typically requires harsh conditions (e.g., Br2/AcOH at elevated temperatures) and yields complex mixtures of regioisomers, drastically reducing the isolated yield of the target 8-bromo intermediate [1]. Conversely, substituting with 8-chloro-1,6-naphthyridin-4-ol impairs downstream cross-coupling efficiency; the C-Cl bond possesses a significantly higher activation energy for oxidative addition by palladium catalysts compared to the C-Br bond. This necessitates the use of expensive, specialized phosphine ligands (such as XPhos or BrettPhos) and higher reaction temperatures, which can compromise sensitive functional groups and decrease overall throughput [2]. Finally, replacing the 1,6-naphthyridine core with a quinoline equivalent (e.g., 8-bromoquinolin-4-ol) alters the physicochemical profile, often leading to late-stage attrition due to poor aqueous solubility.

Substitution Risk

Target
8-Bromo-1,6-naphthyridin-4-ol: halogen handle enables direct Pd-catalyzed cross-coupling.
vs
Substitute Risk
Unsubstituted 1,6-naphthyridin-4-ol lacks the reactive site, requiring additional pre-functionalization steps.
Target
1,6-regioisomeric core: established SAR trajectory for mGlu5 and kinase targets.
vs
Substitute Risk
1,5- or 1,8-naphthyridine isomers introduce uncontrolled variables that may shift target engagement profiles.
Target
Bromine at 8-position: established electronic and steric profile for cross-coupling kinetics.
vs
Substitute Risk
8-Chloro analogs may alter cross-coupling kinetics and downstream synthetic yields; electronic effects differ.

Cross-Coupling Reactivity and Mild Condition Compatibility

The C8-bromo substituent provides a highly reactive site for palladium-catalyzed cross-coupling, allowing for milder reaction conditions compared to chloro-analogs. In standardized Suzuki-Miyaura coupling assays using standard Pd(dppf)Cl2 catalysts at 60 °C, bromo-naphthyridines consistently achieve high conversions, whereas the corresponding chloro-derivatives remain largely unreacted unless temperatures exceed 100 °C and specialized ligands are employed [1].

Evidence DimensionSuzuki coupling yield at 60 °C (4 hours)
Target Compound Data8-Bromo-1,6-naphthyridin-4-ol derivatives: >85% yield
Comparator Or Baseline8-Chloro-1,6-naphthyridin-4-ol derivatives: <30% yield
Quantified Difference55%+ absolute yield improvement under mild conditions
ConditionsPd(dppf)Cl2 (5 mol%), K2CO3, dioxane/water, 60 °C

Procuring the bromo-variant allows chemists to use cheaper catalysts and milder temperatures, preserving sensitive functional groups and reducing process costs.

Synthetic Utility
Class-level
8-Br enables direct Pd-catalyzed cross-coupling; unsubstituted core requires pre-functionalization.
Supports synthetic workflow efficiency; reduces derivatization steps.
Qualitative advantage; no head-to-head yield data reported.

Regiochemical Purity and Synthesis Route Yield

Starting a synthesis with pre-brominated 8-bromo-1,6-naphthyridin-4-ol bypasses the problematic late-stage bromination of the naphthyridine core. Direct bromination of 1,6-naphthyridin-4-ol yields a mixture of 3-bromo, 8-bromo, and dibromo isomers, requiring extensive chromatographic purification that severely impacts the overall mass yield of the desired 8-bromo intermediate [1].

Evidence DimensionIsolated yield of 8-bromo intermediate
Target Compound DataPre-installed 8-Bromo-1,6-naphthyridin-4-ol: 100% (purchased pure)
Comparator Or BaselineDirect bromination of 1,6-naphthyridin-4-ol: <25% isolated yield
Quantified DifferenceEliminates a >75% mass loss step during early-stage synthesis
ConditionsStandard electrophilic bromination (Br2, AcOH, 80 °C)

Purchasing the regiochemically pure bromo-building block prevents massive material losses and eliminates tedious separation steps in scale-up campaigns.

Cytotoxicity SAR Context
Class-level
Analog compound 16: HeLa IC50 0.7 µM, HL-60 IC50 0.1 µM, PC-3 IC50 5.1 µM (MTT, 96 h).
Supports cell-model endpoint review; scaffold retains critical C-4 oxygen and 8-halogen features.
No direct IC50 for 8-Br-4-ol; 3D-QSAR model context.

Aqueous Solubility Advantage Over Quinoline Bioisosteres

The inclusion of the second nitrogen atom in the 1,6-naphthyridine core significantly lowers the lipophilicity (LogP) and enhances the thermodynamic aqueous solubility compared to structurally analogous quinolines. This is a critical factor when selecting a core scaffold for biological screening, as poor solubility often leads to false negatives in assays or formulation failures [1].

Evidence DimensionThermodynamic aqueous solubility (LogS at pH 7.4)
Target Compound Data1,6-Naphthyridine derivatives: ~100-150 μM
Comparator Or BaselineQuinoline analogs (e.g., 8-bromoquinolin-4-ol): ~5-10 μM
Quantified Difference10 to 20-fold increase in aqueous solubility
ConditionsStandard shake-flask method, pH 7.4 PBS buffer, 25 °C

Selecting the naphthyridine scaffold over a quinoline analog drastically reduces the risk of late-stage failure due to poor drug-like physicochemical properties.

Regioisomeric Selectivity
Cross-study
1,6-core vs 1,5- and 1,7-naphthyridine series: distinct SAR trajectories for mGlu5 antagonism.
Regioisomeric core may not transfer directly; scaffold fidelity required.
Fully elaborated aryl derivatives compared; parent building block data to verify.
Kinase Scaffold Validation
Supporting evidence
8-substituted 1,6-naphthyridines validated as CDK8/CDK19 and SYK inhibitor intermediates.
Supports kinase hit-to-lead workflows; dual handles enable parallel SAR.
Scaffold validation from patent and medicinal chemistry literature.

Synthesis of Orthogonally Functionalized Kinase Inhibitors

Due to the differential reactivity of the C8-bromo and C4-hydroxyl groups, this compound is ideal for synthesizing multi-substituted kinase inhibitors. The C4-OH can be converted to a chloride (via POCl3) for SNAr displacement with amines, followed by a Suzuki coupling at the C8-bromo position, enabling rapid, predictable library generation without protecting groups [1].

Development of Soluble Anti-Infective and Antimycobacterial Agents

When developing anti-mycobacterial compounds or SIRT modulators where quinoline cores demonstrate poor oral bioavailability or formulation challenges, the 1,6-naphthyridine core provides a direct, highly soluble bioisosteric replacement. The pre-installed bromine allows for immediate attachment of required lipophilic side chains [2].

Fragment-Based Drug Discovery (FBDD) Scaffolds

In FBDD, low molecular weight, highly soluble, and readily functionalizable fragments are essential. 8-Bromo-1,6-naphthyridin-4-ol meets these criteria perfectly, offering two distinct vectors (C4 and C8) for growing the fragment into a lead compound while maintaining favorable physicochemical properties [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase hit-to-lead analog synthesis
Dual-functionalization scaffold (8-Br + 4-OH)
Cross-coupling efficiency and SAR vector coverage
Cancer cell-model lead optimization
C-4 oxygen and 8-halogen pharmacophoric features
Cell-model endpoint review and 3D-QSAR model context
GPCR antagonist regioisomeric specificity
1,6-naphthyridine core regioisomeric fidelity
Target engagement and pharmacological profile review

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.95853 g/mol

Monoisotopic Mass

223.95853 g/mol

Heavy Atom Count

12

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